The table below summarizes the core chemical and biological characteristics of FIIN-3:
| Property | Description |
|---|---|
| CAS Number | 1637735-84-2 [1] |
| Molecular Formula | C₃₄H₃₆Cl₂N₈O₄ [1] [2] |
| Molecular Weight | 691.61 g/mol [1] [2] |
| Mechanism of Action | Irreversible, covalent inhibitor [2] [3] |
| Primary Targets | FGFR1, FGFR2, FGFR3, FGFR4, and EGFR [1] [3] |
Key Biological Activity: this compound demonstrates potent activity against wild-type FGFRs and, importantly, against gatekeeper mutants that confer resistance to first-generation FGFR inhibitors [3].
| Target | IC50 / EC50 | Experimental Context |
|---|---|---|
| FGFR1 | IC50: 13.1 nM [1] | Enzyme inhibition |
| FGFR2 | IC50: 21 nM [1] | Enzyme inhibition |
| FGFR3 | IC50: 31.4 nM [1] | Enzyme inhibition |
| FGFR4 | IC50: 35.3 nM [1] | Enzyme inhibition |
| WT FGFR Ba/F3 Cells | EC50: 1-41 nM [1] [3] | Anti-proliferative activity |
| FGFR2 V564M Gatekeeper Mutant | EC50: 64 nM [1] [3] | Anti-proliferative activity in resistant cells |
| EGFR | EC50: 43 nM [1] | Anti-proliferative activity in Ba/F3 cells |
This compound is a covalent inhibitor that permanently binds to cysteine residues within the kinase domains of its targets. Its unique design allows it to inhibit both FGFR and EGFR by targeting distinct cysteine residues in their respective ATP-binding pockets, a rare and strategically valuable feature [3].
The diagram below illustrates the core FGF/FGFR signaling pathway that this compound inhibits.
As shown above, the binding of FGF ligands to FGFRs triggers receptor dimerization and trans-autophosphorylation, which activates key downstream signaling pathways like MAPK, PI3K/AKT, STAT, and PLCγ that drive cell proliferation, survival, and differentiation [4] [5]. This compound enters the ATP-binding pocket in the kinase domain and forms a permanent covalent bond, blocking ATP binding and subsequent signal transduction [3].
For researchers using this compound in experimental settings, here are key protocols and considerations.
In Vitro Reconstitution and Storage:
Sample In Vitro Cellular Assay Protocol:
Functional Validation:
This compound represents a strategic advance in kinase inhibitor design, primarily due to its ability to overcome a major clinical challenge: gatekeeper mutations [3]. These mutations in the kinase ATP-binding pocket often cause resistance to first-generation inhibitors. This compound's flexible chemical structure allows it to potently inhibit both wild-type and these resistant mutants [1] [3].
Its dual activity against FGFR and EGFR also positions it as a useful chemical probe for studying tumor heterogeneity, compensatory signaling pathways, and combination therapy strategies [3].
The following table summarizes the key quantitative data for FIIN-3 in DMSO.
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Molecular Weight | 691.61 g/mol | [1] [2] [3] | |
| Solubility in DMSO | ~10 mg/mL (~14.46 mM) | Sonication and warming may be needed. Moisture-absorbing DMSO can reduce solubility. | [1] [4] |
| CAS Number | 1637735-84-2 | [1] [2] [4] | |
| Purity | ≥98% - 99.7% | Varies by supplier and batch. | [2] [4] [3] |
The provided protocols are for research use only and are referenced from supplier documentation.
This protocol is for preparing a 10 mg/mL stock solution in DMSO [1] [4].
One common formulation for animal studies involves creating a clear solution using sequential addition of solvents [1] [4] [3]. The following example aims for a final concentration of 2.5 mg/mL:
> Important Note: These protocols are for reference only. They have not been independently validated for your specific experimental conditions. You should confirm the suitability of these methods for your research.
The following diagram illustrates the molecular structure and core experimental workflow for preparing this compound solutions, as described in the search results.
This compound Solution Preparation Workflow: This chart outlines the key parameters and pathways for preparing this compound stock and in vivo solutions.
The following table summarizes the key physicochemical and solubility data for FIIN-3 to aid in laboratory handling [1] [2] [3].
| Parameter | Detail / Value |
|---|---|
| CAS Number | 1637735-84-2 [1] [2] [3] |
| Molecular Formula | C₃₄H₃₆Cl₂N₈O₄ [1] [2] [3] |
| Molecular Weight | 691.61 g/mol [1] [2] [3] |
| Appearance | White to off-white solid powder [2] [3] |
| Recommended Solvent | DMSO [1] [2] [3] |
| Solubility in DMSO | ~10 mg/mL (~14.46 mM) [1] [2] |
For preparing a 10 mM stock solution in DMSO, you can follow this standardized protocol [1] [2]:
This compound is an irreversible, covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and has shown activity against the Epidermal Growth Factor Receptor (EGFR) [2] [3] [4]. The following table outlines its reported biological activity based on supplier and literature data [1] [2].
| Assay / Property | Description / Result |
|---|---|
| Primary Target & IC₅₀ | FGFR1 (13.1 nM), FGFR2 (21 nM), FGFR3 (31.4 nM), FGFR4 (35.3 nM) [1] [2] [3] |
| Key Feature | Potently inhibits wild-type FGFRs and gatekeeper mutants (e.g., FGFR2 V564M) that confer resistance to other FGFR inhibitors [2]. |
| Cellular Anti-proliferative Activity (EC₅₀) | 1-41 nM (Ba/F3 cells expressing WT FGFR1-4); 64 nM (Ba/F3 cells expressing FGFR2 V564M mutant) [1] [2]. |
| Target Engagement (Phospho-inhibition) | Complete inhibition of FGFR2 autophosphorylation (Tyr656/657) at concentrations as low as 3 nM in WT FGFR2 Ba/F3 cells [1] [2]. |
The diagram below illustrates the core signaling pathway targeted by this compound and the experimental workflow for assessing its cellular effects.
For researchers aiming to validate this compound activity in their own cellular models, the following workflow provides a general guide. Specific conditions (e.g., cell line, treatment duration) will need to be optimized.
This compound is an irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family with demonstrated potency against all four FGFR subtypes. This small molecule compound with molecular weight 691.61 and CAS number 1637735-84-2 forms a covalent bond with target kinases, resulting in prolonged pharmacodynamic effects and potential efficacy against gatekeeper mutations that often confer resistance to conventional therapies. This compound exhibits nanomolar inhibitory activity across FGFR isoforms, with particular potency against FGFR1 (IC50 = 13.1 nM), while maintaining strong inhibition of FGFR2 (21 nM), FGFR3 (31.4 nM), and FGFR4 (35.3 nM) [1] [2].
Beyond its primary FGFR targets, this compound demonstrates significant activity against EGFR (EC50 = 43 nM), with enhanced potency against the EGFR L858R mutant (EC50 = 17 nM) and moderate activity against the double mutant L858R/T790M (EC50 = 231 nM) [1]. This secondary inhibition profile is significant given the overlapping signaling pathways and clinical cross-resistance mechanisms between FGFR and EGFR families. The compound's cellular activity has been validated in Ba/F3 cell models, where it effectively inhibits both wild-type FGFRs (EC50 range: 1-41 nM) and gatekeeper mutants such as FGFR2 V564M (EC50 = 64 nM) [1], highlighting its potential for addressing therapeutic resistance.
This compound is supplied as a white to off-white solid with a predicted density of 1.379 g/cm³ [2]. The compound has demonstrated optimal solubility in DMSO, which is the recommended solvent for preparing concentrated stock solutions. For a standard 10 mM stock solution, 10 mg of this compound should be dissolved in 1.446 mL of anhydrous DMSO [1]. The solubility in DMSO is approximately 6.25-10 mg/mL (9.04-14.46 mM) [1] [2], and sonication with gentle warming is recommended to ensure complete dissolution. The compound may require brief heating to 37-40°C with vortex mixing to achieve full solubilization, but exposure to higher temperatures should be avoided to prevent compound degradation.
Table: this compound Stock Solution Preparation Options
| Concentration | Amount of this compound | Solvent Volume | Storage Conditions | Stability Duration |
|---|---|---|---|---|
| 10 mM (DMSO stock) | 10 mg | 1.446 mL DMSO | -80°C (desiccated) | 2 years |
| 10 mM (DMSO stock) | 10 mg | 1.446 mL DMSO | -20°C (desiccated) | 1 year |
| 5 mM (DMSO stock) | 5 mg | 1.446 mL DMSO | -80°C (desiccated) | 2 years |
| 1 mg/mL (aqueous working solution) | 10 mM DMSO stock | Various aqueous buffers | -80°C (aliquoted) | 1-4 weeks |
For long-term storage, aliquoting stock solutions into tightly sealed, light-resistant containers is critical to maintain stability and prevent moisture absorption, as DMSO is hygroscopic. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots whenever possible [1] [2]. The chemical structure of this compound includes reactive groups that may degrade under suboptimal conditions, so proper storage at -80°C in anhydrous DMSO is essential for maintaining potency across the documented storage period of up to two years [1].
For animal studies, this compound requires specialized formulation to ensure adequate bioavailability and tolerability. The recommended in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline [1] [2]. This combination provides sufficient solubility while minimizing potential solvent toxicity. Preparation should follow a sequential addition method: first, dilute the DMSO stock solution with PEG300 while mixing thoroughly; then add Tween 80 with continuous mixing; finally, gradually add saline while vortexing to achieve a clear, homogeneous solution [2].
The standard protocol for preparing 1 mL of dosing solution (1 mg/mL) is as follows:
Table: this compound Formulation Comparison for Different Applications
| Application Type | Recommended Vehicle | Concentration Range | Administration Routes | Key Considerations |
|---|---|---|---|---|
| In vitro cellular assays | DMSO (final concentration <0.1%) | 1 nM-10 μM | N/A | Final DMSO concentration should not exceed 0.1% in cell culture |
| In vivo efficacy studies | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | 1-5 mg/mL | IP, IV, oral gavage | Prepare fresh before each administration; monitor for vehicle-related effects |
| Acute toxicity studies | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | 0.1-3 mg/mL | IP, IV | Dose volume typically 5-10 mL/kg; adjust based on animal model |
The prepared in vivo formulation should be used immediately after preparation to ensure stability and consistent dosing [2]. If storage is necessary, solutions may be kept at 4°C for up to 24 hours with protection from light, but precipitation may occur over time. For longer-term stability, the freeze-thaw stability of the formulation should be empirically determined, as aggregation may reduce bioavailability. Dosing regimens typically range from 10-50 mg/kg depending on the animal model, administration route, and experimental objectives, with pharmacokinetic studies recommended to establish optimal dosing frequency [1].
The antiproliferative activity of this compound has been extensively characterized in Ba/F3 cells expressing wild-type or mutant FGFRs. The standard protocol involves:
In Ba/F3 cells expressing wild-type FGFR1-4, this compound demonstrates potent antiproliferative effects with EC50 values of approximately 1 nM, while against the gatekeeper mutant FGFR2 V564M, it shows an EC50 of 64 nM [1]. This assay provides critical data on compound potency and selectivity across different FGFR variants.
To evaluate the direct effects of this compound on FGFR signaling pathways, phosphorylation inhibition assays can be performed:
In wild-type FGFR2 Ba/F3 cells, this compound completely inhibits FGFR2 autophosphorylation at concentrations as low as 3 nM. In FGFR2 V564M mutant cells, partial inhibition occurs at 100 nM with complete inhibition observed at 300 nM [1]. These mechanistic studies confirm target engagement and functional pathway inhibition.
Diagram 1: this compound Mechanism of Action in FGFR Signaling Pathway. This compound covalently binds to Cys477 in the FGFR kinase domain, inhibiting receptor autophosphorylation and subsequent activation of downstream signaling pathways including MAPK, AKT, and STAT, ultimately affecting key cellular processes such as proliferation, survival, and angiogenesis [1] [3].
Diagram 2: Comprehensive Workflow for this compound Stock Solution Preparation and Experimental Use. This workflow outlines the sequential steps for preparing both in vitro stock solutions and in vivo formulations of this compound, emphasizing proper aliquoting, storage conditions, and the additional steps required for animal studies [1] [2].
Researchers may encounter several challenges when working with this compound stock solutions. Precipitation upon storage is a frequent issue, particularly with aqueous working solutions or in vivo formulations. If precipitation occurs, briefly warm the solution to 37-40°C with vortexing and sonicate for 1-2 minutes to redissolve. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration or increasing the percentage of co-solvents in the formulation [2].
Variable cellular activity across experiments may indicate stock solution degradation. To monitor compound integrity, periodically check the appearance of stock solutions (should remain clear without discoloration) and consider running a reference sample with known activity in your assay system. For critical long-term studies, HPLC analysis can confirm compound stability. When preparing in vivo formulations, if the solution becomes cloudy upon saline addition, this often indicates too rapid mixing - reformulate with slower, dropwise addition of saline while continuously vortexing [1] [2].
The effective concentration range of this compound varies depending on the experimental system:
When testing new cell lines or experimental models, conduct dose-range finding experiments with 3-10 fold serial dilutions across a broad concentration range. For irreversible inhibitors like this compound, pre-incubation time with the compound before stimulation or assessment may impact results, with typical pre-incubation periods ranging from 30 minutes to 4 hours. Additionally, consider the cellular context and FGFR expression levels in your experimental system, as these factors significantly influence compound sensitivity and required concentrations [1].
This compound is an irreversible inhibitor of FGFR with the following half-maximal inhibitory concentration (IC₅₀) values against different FGFR isoforms [1]:
| FGFR Isoform | IC₅₀ (nM) |
|---|---|
| FGFR1 | 13.1 |
| FGFR2 | 21 |
| FGFR3 | 31.4 |
| FGFR4 | 35.3 |
The Ba/F3 cell system is a cornerstone for studying oncogene addiction and drug efficacy. These are murine pro-B lymphocytes that are interleukin-3 (IL-3) dependent for survival and proliferation. Introducing a driver oncogene, such as a wild-type or mutant FGFR, transforms these cells, making them IL-3 independent but addicted to the introduced oncogene for survival. This provides a clean model to study the specific effects of drugs on the target oncogenic pathway [2] [3] [4].
Here is a detailed protocol for evaluating the anti-proliferative effects of this compound on Ba/F3 cells transformed with various FGFR constructs.
This first part involves engineering the Ba/F3 cells to express the FGFR gene of interest, which allows them to proliferate without IL-3.
Key Steps:
Once stably transformed cell lines are established, you can test the efficacy of this compound.
Key Steps:
The table below summarizes the potency of this compound against Ba/F3 cells expressing different FGFR constructs, as determined by EC₅₀ values from MTS assays after 72 hours of treatment [1].
| Ba/F3 Cell Model | FGFR Construct | EC₅₀ (nM) | Experimental Context |
|---|---|---|---|
| Wild-type FGFR1 | Wild-type | 1 | Antiproliferative activity [1] |
| Wild-type FGFR2 | Wild-type | 1 | Antiproliferative activity [1] |
| Wild-type FGFR3 | Wild-type | 1 | Antiproliferative activity [1] |
| Wild-type FGFR4 | Wild-type | 1 | Antiproliferative activity [1] |
| FGFR2 V564M Mutant | Gatekeeper mutant | 64 | Antiproliferative activity [1] |
After establishing baseline efficacy, you can use this protocol to:
This compound is a novel, potent, selective, and irreversible next-generation covalent inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family. It demonstrates strong activity against wild-type FGFRs and, notably, against gatekeeper mutants that confer resistance to first-generation FGFR inhibitors like NVP-BGJ398 and AZD4547 [1] [2]. Its unique mechanism involves covalent binding to a conserved cysteine residue within the ATP-binding pocket of the kinase, leading to prolonged suppression of kinase activity and autophosphorylation, which is essential for downstream signal transduction [2] [3].
A key and unprecedented feature of this compound is its conformational flexibility, which allows it to simultaneously and covalently inhibit both FGFR and the Epidermal Growth Factor Receptor (EGFR) by targeting two distinct cysteine residues in their respective kinase domains [2]. This makes this compound a valuable tool for studying resistance mechanisms and compensatory signaling pathways in cancer cells.
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the four FGFR isoforms in enzymatic assays [1] [4].
Table 1: IC₅₀ values of this compound against FGFR isoforms.
| FGFR Isoform | IC₅₀ (nM) |
|---|---|
| FGFR1 | 13.1 |
| FGFR2 | 21.0 |
| FGFR3 | 31.4 |
| FGFR4 | 35.3 |
The anti-proliferative efficacy of this compound was measured in Ba/F3 cells engineered to be dependent on various FGFR and EGFR constructs [1] [4].
Table 2: Cellular EC₅₀ values of this compound in engineered Ba/F3 models.
| Cellular Model | Description | EC₅₀ (nM) |
|---|---|---|
| WT FGFR1 | Ba/F3 cells transformed with wild-type FGFR1 | 1 |
| WT FGFR2 | Ba/F3 cells transformed with wild-type FGFR2 | 1 |
| FGFR2 V564M | Ba/F3 cells with gatekeeper mutant FGFR2 | 64 |
| WT EGFR (EGFR vIII) | Ba/F3 cells transformed with WT EGFR kinase domain | 135 |
| EGFR L858R | Ba/F3 cells with activating mutant EGFR | 17 |
| EGFR L858R/T790M | Ba/F3 cells with double-mutant EGFR (gatekeeper) | 231 |
This protocol details the procedure for assessing this compound's ability to inhibit FGFR2 autophosphorylation in Ba/F3 cells [1] [4].
This protocol measures the anti-proliferative effect of this compound using an MTS assay [4].
The following diagram illustrates the FGFR signaling pathway and the molecular mechanism of this compound inhibition, culminating in the readouts measured in the protocols above.
Diagram Title: this compound Inhibition of FGFR Signaling Pathway
The table below summarizes the key parameters from a published experiment using FIIN-3 in H1581 cells for Western blot analysis [1].
| Parameter | Details |
|---|---|
| Cell Line | H1581 (FGFR1 WT or V561M) cells [1] |
| Inhibitor | This compound [1] |
| Concentration | 1.0 µM [1] |
| Incubation Time | 12 hours [1] |
| Targets Analyzed | p-FRS2, p-FGFR, p-AKT, p-ERK [1] |
| Key Finding | At 1.0 µM, this compound effectively suppressed downstream FGFR signaling pathways in these cells [1]. |
The following diagram illustrates the general Western blot workflow. You should adapt this workflow using the specific experimental parameters from the table above.
To complete your protocol, you will need to determine several critical parameters based on your specific research goals and reagents.
The main limitation from the search is the lack of a full, explicit protocol. To proceed effectively:
| Parameter | Details |
|---|---|
| Chemical Nature | Irreversible FGFR inhibitor [1] |
| Cellular Model | Mouse Ba/F3 cells expressing wild-type FGFR1, FGFR2, FGFR3, or FGFR4 [1] |
| Assay Type | Cell proliferation assay (MTS-based) [1] |
| Exposure Time | 72 hours [1] |
| EC₅₀ Values | 1 nM (against Ba/F3 cells expressing wild-type FGFR1, FGFR2, FGFR3, or FGFR4) [1] |
| Key Application | Probe for FGFR-dependent cellular phenomena; starting point for therapeutic development [2] |
This protocol is adapted from the method used to generate the this compound cellular EC₅₀ data [1] [3].
1. Pre-Assay Preparation
2. Drug Treatment and Serial Dilution
3. Assay Incubation and Viability Measurement
For a more stringent measure of viability, this two-parameter protocol uses orthogonal mechanisms [6].
1. PrestoBlue Assay (Metabolic Activity)
2. CyQUANT Direct Assay (Nucleic Acid Content)
The following diagram illustrates the mechanism of this compound and the workflow for determining its cellular EC₅₀.
1. Curve Fitting and EC₅₀ Calculation
2. Quality Control Metrics
Optimization and Troubleshooting
The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, comprising FGFR1, FGFR2, FGFR3, and FGFR4, plays fundamental roles in regulating critical cellular processes including proliferation, differentiation, migration, and survival. Upon binding to FGF ligands, FGFRs dimerize and activate downstream signaling cascades such as the MAPK pathway and PI3K/Akt pathway, which transmit signals to the nucleus to regulate gene expression and cell fate decisions. While tightly regulated in normal physiology, deregulated FGFR signaling represents a well-established oncogenic driver across diverse cancer types. Oncogenic activation can occur through multiple mechanisms including gene amplification, activating mutations, and chromosomal translocations, making FGFRs promising therapeutic targets in precision oncology [1].
A significant challenge in targeting FGFRs and other kinase targets with ATP-competitive inhibitors is the emergence of drug-resistant mutations, particularly at the gatekeeper residue. The gatekeeper residue controls access to a hydrophobic pocket in the ATP-binding site, and mutations at this position (e.g., V564M/F in FGFR2, V555M in FGFR3, V550L in FGFR4) typically confer resistance to first-generation FGFR inhibitors like NVP-BGJ398 and AZD4547 by sterically hindering drug binding. Recent structural studies have revealed that gatekeeper mutations not only cause drug resistance but also destabilize the autoinhibited state of FGFR kinases, leading to enhanced basal kinase activity and more aggressive cancer phenotypes [2]. This dual impact underscores the critical need for next-generation inhibitors capable of overcoming these clinically relevant resistance mutations.
This compound represents a novel class of covalent FGFR inhibitors specifically designed to address the clinical challenge of gatekeeper mutation-mediated resistance. As an irreversible inhibitor, this compound employs a unique covalent binding mechanism that involves the formation of a permanent covalent bond with a conserved cysteine residue (Cys486 in FGFR1) located in the P-loop of the FGFR ATP-binding pocket. This strategic targeting allows this compound to maintain potency against gatekeeper mutants that typically confer resistance to reversible ATP-competitive inhibitors [3].
The structural basis for this compound's exceptional activity profile has been elucidated through crystallographic studies, particularly the solved crystal structure of this compound in complex with the FGFR4 V550L gatekeeper mutant (PDB ID: 4R6V). This structural analysis revealed several remarkable features:
DFG-out binding mode: Unlike most covalent inhibitors that bind the active kinase conformation, this compound unexpectedly stabilizes the DFG-out conformation, which represents an inactive kinase state. This distinctive binding mode allows this compound to bypass steric hindrance imposed by gatekeeper mutations.
Dual kinase targeting capability: this compound demonstrates unprecedented conformational flexibility that enables it to covalently target both FGFR and EGFR by reacting with distinct cysteine residues in their respective ATP-binding pockets (Cys486 in FGFR1 and Cys797 in EGFR). This dual targeting capability was confirmed by crystal structures of this compound bound to both FGFR4 V550L and EGFR L858R [4].
Extended binding interactions: The inhibitor makes extensive contacts with residues in the ATP-binding site, including hydrophobic interactions with the gatekeeper residue itself, explaining its retained potency against gatekeeper mutants that impair binding of first-generation inhibitors [4].
The following diagram illustrates the mechanism of action of this compound and its ability to overcome gatekeeper mutations:
Figure 1: Mechanism of this compound Action Against Gatekeeper Mutants. First-generation FGFR inhibitors encounter resistance due to steric hindrance from gatekeeper mutations. In contrast, this compound forms a covalent bond with a conserved cysteine residue (Cys486 in FGFR1) and utilizes a unique DFG-out binding mode that bypasses this steric hindrance, enabling effective inhibition of gatekeeper mutant FGFRs.
This compound demonstrates potent and balanced inhibition across all four FGFR family members in enzymatic assays, as summarized in Table 1. The inhibitor exhibits low nanomolar IC₅₀ values against each FGFR kinase, with the highest potency observed against FGFR1 and slightly reduced but still potent activity against FGFR4 [5] [6].
Table 1: Enzymatic Inhibition of Wild-Type FGFR Kinases by this compound
| Kinase Target | IC₅₀ (nM) | Significance |
|---|---|---|
| FGFR1 | 13.1 | Most potent target; primary therapeutic focus |
| FGFR2 | 21.0 | Strong inhibition; relevant in gastric/endometrial cancers |
| FGFR3 | 31.4 | Effective targeting; important in bladder cancer/myeloma |
| FGFR4 | 35.3 | Potent inhibition; role in hepatocellular carcinomas |
The cellular efficacy of this compound was extensively evaluated using Ba/F3 cellular transformation models, which express either wild-type or mutant forms of FGFRs. As shown in Table 2, this compound demonstrates exceptional potency against cells dependent on wild-type FGFRs, with sub-nanomolar EC₅₀ values observed across all four FGFR family members. Importantly, this compound maintains strong activity against the FGFR2 V564M gatekeeper mutant, albeit with reduced potency compared to wild-type FGFR2 [5] [6].
Table 2: Cellular Antiproliferative Activity of this compound in Ba/F3 Transformation Models
| Cellular Model | EC₅₀ (nM) | Notes |
|---|---|---|
| Ba/F3 FGFR1 WT | 1 | Exceptional potency against FGFR1-dependent proliferation |
| Ba/F3 FGFR2 WT | 1 | Uniform high potency across FGFR family |
| Ba/F3 FGFR3 WT | 1 | Consistent activity against FGFR3-dependent growth |
| Ba/F3 FGFR4 WT | 1 | Potent inhibition of FGFR4-transformed cells |
| Ba/F3 FGFR2 V564M | 64 | ~64-fold reduction but maintains strong efficacy |
A remarkable feature of this compound is its ability to also potently inhibit the epidermal growth factor receptor (EGFR), demonstrating the compound's unique capacity for dual kinase targeting. As summarized in Table 3, this compound shows particularly strong activity against the EGFR L858R mutant associated with non-small cell lung cancer sensitivity to EGFR inhibitors, while maintaining moderate activity against the EGFR L858R/T790M double mutant that confers resistance to first-generation EGFR inhibitors [5].
Table 3: this compound Activity Against EGFR Mutants
| EGFR Mutant | EC₅₀ (nM) | Clinical Significance |
|---|---|---|
| EGFR L858R | 17 | Potent inhibition of activating mutant |
| EGFR L858R/T790M | 231 | Moderate activity against resistance double mutant |
| EGFR vIII (WT kinase domain) | 135 | Activity against glioblastoma-associated mutant |
The Ba/F3 cell transformation model serves as a robust system for evaluating the cellular potency of this compound against both wild-type and mutant FGFRs. Below is a standardized protocol for assessing the antiproliferative effects of this compound:
Materials and Reagents:
Procedure:
Technical Notes:
Direct target engagement of this compound can be assessed through measurement of FGFR autophosphorylation at specific tyrosine residues (e.g., Tyr656/657 in FGFR2), which reflects kinase activation status.
Materials and Reagents:
Procedure:
Expected Results:
The following diagram illustrates the complete experimental workflow for evaluating this compound activity:
Figure 2: Comprehensive Experimental Workflow for Evaluating this compound Activity. The diagram outlines the key steps in assessing this compound potency, ranging from compound preparation and cell seeding to endpoint analyses measuring either cellular proliferation or target phosphorylation, culminating in comprehensive data analysis.
The comprehensive profiling of this compound supports several significant research applications and provides direction for future investigations:
Overcoming Clinical Resistance: this compound represents a valuable chemical tool for addressing gatekeeper mutation-mediated resistance to first-generation FGFR inhibitors in clinical development. Its demonstrated activity against multiple FGFR gatekeeper mutants (V564M in FGFR2, V555M in FGFR3, V550L in FGFR4) suggests its potential utility as a template for next-generation therapeutic agents [5] [4].
Dual FGFR/EGFR Targeting Strategy: The unique ability of this compound to covalently inhibit both FGFR and EGFR kinases through targeting of distinct cysteine residues enables investigation of vertical pathway inhibition and potential applications in tumors with co-activation of both receptor families. This dual targeting capability may be particularly relevant in cancers where compensatory pathway activation contributes to resistance mechanisms [4].
Chemical Biology Probe: this compound serves as an excellent chemical probe for studying FGFR-dependent cellular phenomena, including investigations of FGFR signaling dynamics, substrate phosphorylation networks, and functional validation of FGFR-driven oncogenic states. The covalent nature of this compound enables pull-down experiments and target engagement studies using biotin-derivatized analogues [3].
Foundation for Future Drug Development: The structural insights gained from this compound's unique DFG-out binding mode provide valuable guidance for structure-based drug design efforts aimed at developing clinical candidates with optimized pharmaceutical properties, including enhanced selectivity, improved pharmacokinetic profiles, and reduced off-target effects [4].
This compound represents a significant advancement in the field of FGFR-targeted therapeutics, addressing the critical clinical challenge of gatekeeper mutation-mediated resistance through its innovative covalent binding mechanism. The comprehensive activity data presented in this application note demonstrate this compound's potent inhibition of both wild-type and gatekeeper mutant forms of all four FGFR family members, along with its unique capacity for dual FGFR/EGFR targeting. The detailed experimental protocols provide researchers with robust methodologies for evaluating this compound activity in relevant cellular models, enabling further investigation of this promising compound class. As research progresses, this compound and its derivatives hold significant potential for clinical translation in overcoming resistance to first-generation FGFR inhibitors, ultimately offering renewed hope for patients with FGFR-driven malignancies.
Q: What are FGFR gatekeeper mutations and why do they cause resistance? Gatekeeper mutations are specific amino acid changes in the kinase domain of FGFRs that confer resistance to first-generation ATP-competitive tyrosine kinase inhibitors (TKIs) like BGJ398 and AZD4547 [1]. These residues control access to a hydrophobic region in the ATP-binding pocket. When mutated, they can cause steric clashes with the inhibitor or increase the kinase's affinity for ATP, making the drugs less effective [1]. Common gatekeeper mutations include V561M in FGFR1, V555M in FGFR3, V564F in FGFR2, and V550L/M in FGFR4 [2] [1].
Q: How does this compound overcome this resistance? this compound is a covalent, irreversible inhibitor designed to circumvent gatekeeper mutations through two key mechanisms [2]:
The table below summarizes quantitative data on FGFR gatekeeper mutations and this compound's inhibitory profile.
| FGFR Isoform | Gatekeeper Mutation | Resistant to 1st-gen TKIs | This compound Activity | Structural Mechanism |
|---|---|---|---|---|
| FGFR1 [1] | V561M | AZD4547, PD173074 [1] | Overcomes [2] | Covalent binding, conformational flexibility [2] |
| FGFR2 [1] | V564F | BGJ398, Debio1347 [1] | Overcomes [2] | Covalent binding, conformational flexibility [2] |
| FGFR3 [1] | V555M | AZD4547, PD173074 [1] | Overcomes [2] | Covalent binding, conformational flexibility [2] |
| FGFR4 [2] | V550L | Fisogatinib (BLU-554) [1] | Overcomes [2] | Binds DFG-out conformation; covalent bond with C552 [2] |
This protocol outlines a cell-based assay to test this compound against gatekeeper mutant FGFRs [2].
Objective: To determine the potency of this compound in inhibiting the proliferation of Ba/F3 cells engineered to depend on a specific gatekeeper mutant FGFR for survival.
Materials:
Method:
Expected Outcome: this compound is expected to show low nanomolar IC₅₀ values against all tested gatekeeper mutants, while first-generation TKIs will show significantly reduced potency [2].
The diagram below illustrates the FGF/FGFR signaling pathway and the points of inhibition by this compound.
FGFR Signaling and this compound Inhibition: This diagram shows the core FGF/FGFR signaling pathway leading to cellular responses. The pathway remains functional even with a gatekeeper mutant FGFR, which simultaneously causes resistance to first-generation TKIs. This compound overcomes this by covalently binding to the mutant receptor [2] [1] [3].
The following table summarizes the anti-proliferative activity (measured as EC₅₀) of this compound from available research data. Please note that data for some specific cell lines is not available in the search results.
| Cell Model / Kinase | Mutation / Type | Potency (EC₅₀ or IC₅₀) | Notes |
|---|---|---|---|
| Ba/F3 Cells [1] | EGFR L858R | 17 nM | Anti-proliferative activity |
| Ba/F3 Cells [1] | EGFR L858R/T790M | 231 nM | Anti-proliferative activity |
| Ba/F3 Cells [1] | EGFR vIII (WT kinase domain) | 135 nM | Anti-proliferative activity |
| Kinase Activity [1] | Wild-Type EGFR | 43 nM (IC₅₀) | Direct kinase inhibition |
This compound is characterized as an irreversible inhibitor [1]. Its most distinctive feature is the ability to covalently inhibit both FGFR and EGFR kinases by targeting distinct cysteine residues within their ATP-binding pockets [2].
The diagram below illustrates this unique covalent binding mechanism.
The search results provide insights into the standard methodologies used to generate the data on this compound.
1. Cell-Based Anti-Proliferative Assay [1] This protocol is used to determine the EC₅₀ values, which indicate the concentration of a compound required to reduce cell proliferation by half.
2. Immunoblotting (Western Blot) Analysis [2] This method confirms the direct inhibition of the target kinase and its downstream signaling pathway by this compound.
Is this compound selective for mutant EGFR over wild-type EGFR? The data indicates that this compound is more potent against the EGFR L858R mutant (EC₅₀ 17 nM) than against wild-type EGFR (EC₅₀ 43 nM) [1]. However, this level of selectivity is not as high as that seen with third-generation mutant-specific inhibitors like osimertinib. Its primary design and highest potency are for FGFR kinases [1] [2].
Can this compound overcome the T790M resistance mutation? Yes, but with moderate potency. This compound shows anti-proliferative activity against Ba/F3 cells harboring the L858R/T790M double mutation with an EC₅₀ of 231 nM [1]. This demonstrates its potential to target this resistant mutant, albeit less effectively than the single L858R mutant.
Understanding SFK structure and regulation is crucial for designing experiments and interpreting results involving their inhibitors.
When a specific inhibitor's profile is unknown, a systematic experimental approach is required. The following workflow outlines key steps to characterize off-target effects.
1. Profiling: Identify Potential Off-Targets
2. Validation: Confirm Direct Interactions
3. Phenotypic Confirmation: Determine Functional Impact
The table below addresses common issues when working with kinase inhibitors, based on general principles of SFK biology.
| Problem Phenotype | Potential Off-Target Link & Investigation Tips |
|---|---|
| Unexpected Cytotoxicity | Profile inhibition of Aurora kinases (regulate mitosis) or JAK2 (hematopoiesis). Check cell viability in non-target cell types [7]. |
| Loss of Expected Efficacy | Check ABCB1/MDR1 transporter expression. This compound could be a substrate, reducing intracellular concentration. Use a pump inhibitor like verapamil as a control [3]. |
| Altered Glucose Metabolism | Assess activity against Insulin Receptor (IR). Insulin signaling shares pathways with some SFKs; off-target inhibition can disrupt glucose uptake [7]. |
| Increased Invasive Phenotype | Paradoxical effect; investigate if this compound inhibits Frk, which can act as a tumor suppressor in some contexts [1] [2]. |
The table below summarizes the core inhibitory profile of this compound for easy reference.
| Target | Enzyme IC₅₀ (nM) [1] [2] | Cellular EC₅₀ (nM) in Ba/F3 cells [1] |
|---|---|---|
| FGFR1 | 13.1 | 1 (WT) |
| FGFR2 | 21 | 1 (WT) |
| FGFR3 | 31.4 | 1 (WT) |
| FGFR4 | 35.3 | 1 (WT) |
| FGFR2 V564M (Gatekeeper Mutant) | Information missing | 64 [1] |
| EGFR | Information missing | 43 (WT); 17 (L858R); 231 (L858R/T790M) [1] |
The following diagram outlines a systematic approach to determine the optimal concentration of this compound for your specific experimental conditions, particularly when dealing with gatekeeper mutants.
Q1: Why is a much higher concentration of this compound needed for the FGFR2 V564M gatekeeper mutant compared to wild-type FGFR? A1: The V564M mutation replaces a valine with a larger methionine residue in the ATP-binding pocket. This causes steric hindrance, physically reducing the binding space and efficiency for many small-molecule inhibitors like this compound. Consequently, a higher drug concentration is required to achieve sufficient target engagement and inhibition [1] [3].
Q2: How do I confirm that this compound is effectively engaging and inhibiting the FGFR2 V564M mutant in my cellular model? A2: The most direct method is a phosphorylation (autophosphorylation) assay. In WT FGFR2 cells, this compound completely inhibits autophosphorylation at Tyr656/657 at concentrations as low as 3 nM. For FGFR2 V564M mutant cells, you should see partial inhibition at 100 nM and, critically, complete inhibition at 300 nM. This provides functional confirmation of target engagement despite the gatekeeper mutation [1].
Q3: My experiments involve EGFR-driven models. Should I be concerned about this compound's off-target effects? A3: Yes, this is an important consideration. This compound also strongly inhibits wild-type EGFR (EC₅₀ = 43 nM) and is even more potent against the oncogenic EGFR L858R mutant (EC₅₀ = 17 nM). While this cross-reactivity can be a confounder in some studies, it also makes this compound a useful tool for targeting specific EGFR mutants in addition to FGFRs. Always include controls to account for this activity [1].
Q4: What is the recommended solvent and procedure for preparing this compound stock solutions? A4: this compound has low solubility in water or ethanol. It is best dissolved in fresh, dry DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Always use freshly opened DMSO, as moisture absorption can significantly impact solubility and compound stability. Gently warming and using a sonicator can aid in dissolution [1] [2].
The table below summarizes key information on irreversible FGFR inhibitors and formulation strategies from the search results.
| Topic | Relevant Agents | Key Information from Search Results |
|---|
| Irreversible FGFR Inhibitors | FIIN-1, FIIN-2, FIIN-3, Futibatinib [1] [2] [3] | • Mechanism: Form covalent bond with P-loop cysteine (e.g., Cys486 in FGFR1, Cys491 in FGFR2) [1] [2]. • Advantage: Durable target inhibition, potential to overcome resistance [1] [2]. | | General Formulation Strategies | N/A (Model systems: Quinine, Breviscapine) [4] [5] | • Self-Emulsifying Drug Delivery Systems (SEDDS): Use surfactants/cosolvents (e.g., Cremophor EL, ethanol, DMSO) to form nanoemulsions, improving drug solubility and absorption [4]. • Co-amorphous Systems: Combine drug with a co-former (e.g., Matrine) to create a stable amorphous solid with greatly enhanced solubility [5]. | | Cosolvent Performance Data | N/A (Model drug: Quinine) [4] | • SEDDS with cosolvents significantly reduce emulsification time and increase initial drug payload. Hydrophilic cosolvents (DMSO, ethanol) release quickly upon dilution, which can lead to drug precipitation [4]. |
Here are common questions and troubleshooting guides for formulating irreversible inhibitors like this compound, based on general principles.
Q1: What is the key advantage of using an irreversible FGFR inhibitor like FIIN-2 or this compound?
Q2: Why are lipid-based formulations like SEDDS considered for these inhibitors?
Q3: What is a critical consideration when using hydrophilic cosolvents like DMSO or ethanol?
Problem: Low apparent solubility of this compound in pre-formulation studies.
Problem: Drug precipitation occurs after dispersion of a SEDDS formulation.
For developing a formulation for a challenging compound like this compound, a structured approach is beneficial. The following diagram outlines a potential workflow, integrating the strategies discussed.
The provided search results highlight specific areas where detailed protocols are unavailable:
The following table synthesizes the available quantitative data on the inhibitors' activity. Key differentiators are highlighted.
| Inhibitor | Target Profile | Primary Mechanism | Potency vs. Wild-Type FGFRs (EC₅₀ or IC₅₀) | Potency vs. FGFR Gatekeeper Mutants | Key Supporting Evidence |
|---|---|---|---|---|---|
| FIIN-3 | Pan-FGFR, EGFR [1] [2] | Covalent (irreversible) binding to a P-loop cysteine [1] | IC₅₀: 13.1 - 35.3 nM (FGFR1-4) [2] | EC₅₀: 64 nM (FGFR2 V564M) [1] [2] | Overcomes resistance in Ba/F3 cell proliferation models [1] |
| BGJ398 | Selective for FGFR1-3 [3] | Reversible ATP-competitive inhibitor [3] | Clinically active in FGFR3-altered urothelial carcinoma (25.4% response rate) [3] | Resistant (Gatekeeper mutation confers strong resistance) [1] | Preclinical studies show gatekeeper mutations confer resistance [1] |
| AZD4547 | Selective for FGFR1-3 [4] | Reversible ATP-competitive inhibitor [4] | IC₅₀: Low nanomolar (exact values vary by assay) | Resistant (Gatekeeper mutation confers strong resistance) [4] [5] | Cellular resistance observed despite maintained in vitro binding affinity [4] |
The fundamental difference in how these inhibitors bind to the FGFR kinase domain dictates their ability to overcome gatekeeper mutations.
Cell-Based Proliferation Assays (e.g., for EC₅₀)
In Vitro Kinase Activity Assays (e.g., for IC₅₀)
Analysis of Pathway Inhibition
The following diagram illustrates how gatekeeper mutations cause resistance to reversible inhibitors and how covalent inhibitors like this compound overcome it.
The data indicates that this compound represents a "next-generation" strategy to combat a common drug resistance mechanism. However, its broader target profile (including EGFR) may lead to a different toxicity spectrum compared to the more selective BGJ398 and AZD4547 [1] [3]. The clinical success of BGJ398 in tumors with wild-type FGFR3 demonstrates that first-generation inhibitors remain valuable in specific, non-mutated contexts [3].
Future drug development is focusing on creating increasingly selective covalent inhibitors to minimize off-target effects, as well as combination therapies that target both FGFR and resistance pathway proteins like STAT3 [4] [6].
The table below summarizes the key experimental data for the inhibitors, highlighting their potency against FGFR family members and off-target kinases.
Table 1: Inhibitor Potency and Selectivity Data [1] [2]
| Inhibitor | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | SRC IC₅₀ (nM) | YES IC₅₀ (nM) |
|---|---|---|---|---|---|---|
| TAS-120 (Futibatinib) | 1.8 | 1.4 | 1.6 | 3.7 | 1673 | 1626 |
| PRN1371 | 0.6 | 1.3 | 4.1 | 19.3 | Negligible | Negligible |
| FIIN-2 | 3.1 | 4.3 | 27.0 | 45.3 | 330 | 365 |
| FIIN-3 | 13.1 | 21.0 | 31.4 | 35.3 | Information missing | Information missing |
The primary data on selectivity and covalent binding comes from a 2022 study that used the following methodologies [1]:
The diagram below illustrates the key selectivity and resistance mechanisms discussed.
The following table summarizes the potency of FIIN-3 against the wild-type FGFR family, based on biochemical assays [1] [2]:
| FGFR Isoform | IC50 (nM) |
|---|---|
| FGFR1 | 13.1 |
| FGFR2 | 21 |
| FGFR3 | 31.4 |
| FGFR4 | 35.3 |
In cellular proliferation assays using Ba/F3 cells engineered to depend on specific FGFRs, this compound demonstrated potent activity, with EC50 values in the range of 1 to 41 nM against wild-type FGFRs and an EC50 of 64 nM against the FGFR2 V564M gatekeeper mutant [3] [2].
The table below places this compound's performance in context with other covalent pan-FGFR inhibitors, highlighting its key advantage in overcoming resistance [4]:
| Inhibitor | Core Scaffold | Key Feature | Potency vs. FGFR1-3 (IC50) | Potency vs. FGFR4 (IC50) | Activity on FGFR Gatekeeper Mutants |
|---|---|---|---|---|---|
| This compound | Pyrimidyl urea | Dual FGFR/EGFR targeting | 1.6 - 7.8 nM | 12 - 31 nM | Yes (e.g., FGFR2 V564F) |
| FIIN-2 | Pyrimido[4,5-d]pyrimidinone | DFG-out binding mode | 1.6 - 7.8 nM | 12 - 31 nM | Yes (e.g., FGFR2 V564F) |
| TAS-120 | - | Clinical candidate | 1.6 - 7.8 nM | 12 - 31 nM | Yes (e.g., FGFR2 V564F) |
| PRN1371 | - | Clinical candidate | 1.6 - 7.8 nM | 12 - 31 nM | Weak / None |
This compound maintains lower nanomolar potency against gatekeeper mutants, while first-generation inhibitors like BGJ398 and AZD4547 lose effectiveness against these mutations [3].
This compound's distinctive capability stems from its dual-warhead covalent inhibition and flexible structure:
Below is a flow diagram illustrating the FGF/FGFR signaling pathway and this compound's mechanism of action at the cellular level.
To help you validate or contextualize these findings, here are methodologies commonly used to generate the data:
The table below summarizes the available experimental data for FIIN-1, a closely related irreversible FGFR inhibitor, which may serve as a useful reference.
| Compound | FGFR Type / Cell Line | EC50 Value | Key Characteristics |
|---|---|---|---|
| FIIN-1 | Tel-FGFR1 transformed Ba/F3 cells | 14 nM [1] | First potent, selective irreversible inhibitor; covalent bond with Cys486 in P-loop [1]. |
| FIIN-1 | Tel-FGFR3 transformed Ba/F3 cells | 10 nM [1] | Similar potency against FGFR3 [1]. |
| FRIN-1 (reversible control) | Tel-FGFR1 transformed Ba/F3 cells | 340 nM [1] | 24-fold less potent than FIIN-1, highlighting importance of covalent binding [1]. |
The key experiments cited for FIIN-1 used the following methodology, which is typical for assessing FGFR inhibitor efficacy [1]:
The following diagram illustrates the general FGFR signaling pathway and the mechanism of covalent inhibitors like FIIN-1, which provides context for the research.
The table below summarizes key experimental findings for FIIN-2, an irreversible FGFR1-4 inhibitor, from recent studies:
| Cell Line / Model | Targets Measured | Key Findings on Signaling Inhibition | Biological Effect |
|---|---|---|---|
| HCC01-0909 (HCC PDX cells) [1] | p-FRS2α, p-ERK1/2 | Pretreatment with 1.0 µM Infigratinib (FIIN-2) abolished FGF-stimulated phosphorylation of FRS2α and ERK1/2 [1]. | Suppressed FGFR signaling pathway. |
| A549 & A549/DDP (Lung Adenocarcinoma) [2] | p-FRS2α, p-ERK1/2 | FIIN-2 treatment (concentration not specified in excerpt) inhibited phosphorylation of FRS2α and ERK1/2 [2]. | Inhibited cell proliferation, colony formation, migration; induced apoptosis. |
| LNCaP, VCaP, CWR-R1 (Prostate Cancer) [3] | p-FRS2α, p-ERK1/2 | An FRS2α inhibitor (a different downstream blocker) decreased p-FRS2α and p-ERK1/2 in a concentration-dependent manner [3]. | Reduced cancer cell proliferation and viability, especially in co-cultures. |
To achieve publication-quality quantitative western blots for phosphorylation targets like p-FRS2α and p-ERK, follow these key steps based on current best practices [4] [5]:
Sample Preparation
Gel Electrophoresis and Transfer
Antibody Incubation and Detection
Quantitative Normalization (Crucial Step)
The diagram below illustrates the FGFR signaling pathway and the points where FIIN-2 and related inhibitors act.
This pathway shows that FGFR activation triggers phosphorylation of the adaptor protein FRS2α, which in turn activates two key downstream pathways: the MAPK pathway (leading to p-ERK) and the PI3K/Akt pathway (leading to p-AKT) [9] [3]. FIIN-2 and FIIN-3 act at the receptor level to inhibit kinase activity, while an alternative strategy uses an FRS2α inhibitor to block signal propagation directly [3].
This compound is a covalent kinase inhibitor noted for its unique ability to target two different kinase families: the Fibroblast Growth Factor Receptors (FGFRs) and the Epidermal Growth Factor Receptor (EGFR) [1] [2].
The table below summarizes the available experimental data for this compound and related covalent FGFR inhibitors, highlighting their potencies and selectivity profiles.
| Inhibitor | Primary Target(s) | DFG Conformation on Target | Covalent Bond Cysteine | Activity on FGFR Gatekeeper Mutants | Off-target Activity (e.g., SRC) |
|---|---|---|---|---|---|
| This compound | FGFR1-4, EGFR | DFG-out [1] [2] | Varies (FGFR vs EGFR) [2] | Information missing from search results | Information missing from search results |
| FIIN-2 | FGFR1-4 | DFG-out [3] [2] | Cys477 (FGFR4 P-loop) [3] | Potency reduced (e.g., ~12-fold on FGFR4 V550L) [2] | Yes (IC₅₀: 330 nM) [2] |
| TAS-120 (Futibatinib) | FGFR1-4 | DFG-out [2] | Cys477 (FGFR4 P-loop) [2] | Potency reduced (e.g., ~7-fold on FGFR4 V550L) [2] | Weak (IC₅₀: 1673 nM) [2] |
| PRN1371 | FGFR1-4 | Information missing from search results | Cys477 (FGFR4 P-loop) [2] | Little to no effect on some mutants (e.g., FGFR4 V550L) [2] | No significant activity [2] |
The following diagram outlines the key experimental steps used in the cited studies to characterize covalent inhibitors like this compound.
Protocol Details:
The analysis of this compound's binding mode provides critical insights for drug discovery:
For a broader context in kinase inhibitor development, the following diagram integrates multi-omics approaches to comprehensively profile inhibitor mechanisms, building on methodologies used in studies of FIIN-2 [3].